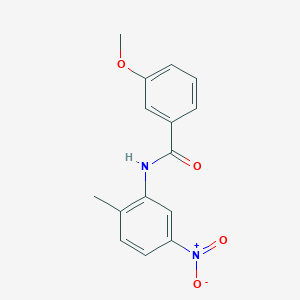
N-(4-methylbenzyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MPTP and is a synthetic organic compound that belongs to the class of amides.
Mécanisme D'action
The exact mechanism of action of N-(4-methylbenzyl)-3-(phenylthio)propanamide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methylbenzyl)-3-(phenylthio)propanamide exhibits significant anti-inflammatory and analgesic effects. It has also been found to have anticonvulsant properties and may be useful in the treatment of epilepsy. The compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methylbenzyl)-3-(phenylthio)propanamide is its potential use in the treatment of various disorders. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on N-(4-methylbenzyl)-3-(phenylthio)propanamide. These include further studies on the compound's mechanism of action, its potential use in the treatment of Parkinson's disease, and its potential use in the treatment of other neurological disorders. Additionally, researchers may explore the development of new synthetic routes for the compound to improve its solubility and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-3-(phenylthio)propanamide involves the reaction of 4-methylbenzylamine with 3-(phenylthio)propionyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-methylbenzyl)-3-(phenylthio)propanamide as a white solid.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-3-(phenylthio)propanamide has been extensively researched for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been studied for its potential use in treating Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-15(10-8-14)13-18-17(19)11-12-20-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVSUMUURDKASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)








